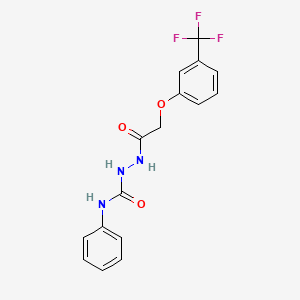

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” is a complex organic compound. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

The synthesis of such compounds involves the activation of the C–F bond in organic synthesis, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Various methods are available for their synthesis, including the use of trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a key component, and its properties and interactions with other groups in the molecule would be crucial to understanding the overall structure .Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the trifluoromethyl group. For instance, an enantioselective Strecker reaction to construct trifluoromethylated quaternary stereocenters with N-PMP and unexplored N-Boc trifluoromethyl ketimines has been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to compounds, including increased lipophilicity and metabolic stability .Wissenschaftliche Forschungsanwendungen

Polyimide Synthesis with Trifluoromethyl-substituted Benzene

Researchers synthesized new aromatic diamines with trifluoromethyl groups in the side chain to prepare polyimides exhibiting good solubility in strong organic solvents, stability at room temperature, high glass-transition temperatures, and good thermal stability. These polyimides show potential in creating films with good transparency and could have applications in various industrial and technological fields due to their physical properties (Liu et al., 2002).

Peptide Synthesis via Trifluoroacetate Reagents

The study discusses the synthesis of trifluoroacetates for preparing active esters of acylamino acids via an ester-exchange reaction, demonstrating an effective method for peptide synthesis. This new procedure, using trifluoroacetate reagents, is particularly efficient for preparing known intermediates useful in peptide elongation (Sakakibara & Inukai, 1965).

Copper-catalyzed N-formylation of Amines

This research describes the N-formylation of amines using CO2 and PhSiH3 to produce formamides catalyzed by a copper complex. The process operates efficiently at room temperature and atmospheric CO2 levels, indicating its potential for sustainable and green chemistry applications (Zhang et al., 2016).

Electrochemical Behavior of Poly(amide-imide)s

An electrochemical investigation on novel optically active poly(amide-imide)s based on natural amino acids was conducted to understand their behavior. The study used electrochemical impedance spectroscopy, highlighting the potential of these compounds in electrochemical applications and their interaction with carbon nanotubes (Mallakpour et al., 2011).

Synthesis of Anionic Rare-Earth Metal Amides

Researchers explored the stabilization of organo-rare-earth metal amido complexes using a dianionic phenoxyamido ligand, demonstrating the synthesis of anionic rare-earth metal amides. These complexes showed high yields and were characterized to reveal their structures and potential applications in catalysis, particularly for the polymerization of lactide (Lu et al., 2010).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Given the presence of the trifluoromethyl group, it could potentially be used in pharmaceuticals, agrochemicals, and materials . The specific mechanism would depend on the exact molecular structure and the environment in which it is used.

Eigenschaften

IUPAC Name |

1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNOFJDIKCXHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)

![Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate](/img/structure/B2833970.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)

![3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2833974.png)

![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)

![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)